(-)-N6-(2-Phenylisopropyl)-adenosine
Description
The development of (-)-N6-(2-Phenylisopropyl)-adenosine (R-PIA) as a key research tool is rooted in early efforts to understand the physiological effects of adenosine (B11128). The natural ligand, adenosine, has a very short half-life in the body, making it difficult to study its effects in a controlled manner. nih.gov This limitation spurred the synthesis of more stable adenosine analogues. R-PIA emerged as a particularly valuable compound due to its stereoselectivity and potent biological activity.
Early investigations, such as those in the mid-1980s, began to characterize its effects. For instance, studies on 3T3-L1 adipocytes revealed that R-PIA was highly effective at inhibiting lipolysis by suppressing the accumulation of cyclic AMP (cAMP). nih.gov These initial studies demonstrated that R-PIA acted on cell surface receptors and was more potent than adenosine itself in modulating key cellular signaling pathways like adenylate cyclase. nih.gov Concurrently, research on cardiac tissue using a radiolabeled version of the compound, [3H]N6(L-phenylisopropyl)adenosine, established its high-affinity binding to what were then termed Ri-type (now known as A1) adenosine receptors. nih.gov A critical finding was that the (-)-isomer (the 'R' or 'L' form) had an affinity for the A1 receptor approximately 100 times greater than its (+)-isomer, highlighting a significant stereochemical preference of the receptor and establishing R-PIA as a selective agonist.
The high affinity and selectivity of R-PIA for the A1 adenosine receptor solidified its role as a cornerstone of purinergic signaling research. moleculardepot.com Its stability and potency made it an ideal pharmacological probe for both characterizing the A1 receptor and elucidating its physiological functions.
One of its primary applications has been in radioligand binding assays, often using tritium-labeled R-PIA ([³H]R-PIA). These studies have been crucial for mapping the density and distribution of A1 adenosine receptors in various tissues, including the brain, heart, and adipose tissue. nih.govnih.govnih.gov For example, studies in chick heart membranes showed that R-PIA binds with a high affinity, allowing for the quantification of receptor density, which was found to be significantly enriched in purified sarcolemma preparations. nih.gov
Functionally, R-PIA has been used to selectively activate A1 receptors to study their downstream effects. A primary mechanism of A1 receptor action is the inhibition of adenylate cyclase, leading to decreased intracellular cAMP levels. nih.govnih.gov By using R-PIA, researchers could confirm this pathway and explore its consequences, such as the antiadrenergic effects in cardiac tissue, where R-PIA was shown to reverse the effects of beta-receptor stimulation. nih.gov Such studies have been fundamental in understanding the role of A1 receptors in modulating neuronal activity, cardiac function, and metabolism. nih.govnih.govresearchgate.net
Table 1: Binding Affinity of this compound (R-PIA) at the A1 Adenosine Receptor This table presents representative binding affinity values for R-PIA from different experimental preparations.
| Preparation | Radioligand Used | Affinity Constant (Ki / KD) |
|---|---|---|
| Rat Forebrain | [³H]CHA | 1.17 nM (Ki) |
Adenosine receptor ligands are a broad class of molecules that bind to and modulate the activity of adenosine receptors. These receptors are members of the G protein-coupled receptor (GPCR) family, the largest and most diverse group of membrane receptors in eukaryotes. nih.govnih.gov There are four distinct subtypes of adenosine receptors: A1, A2A, A2B, and A3. nih.gov These receptors are present in nearly every tissue and are involved in a vast array of physiological processes, making them attractive targets for drug development. nih.govacs.org
The development of ligands with high selectivity for each receptor subtype has been a major focus of medicinal chemistry. nih.gov This selectivity is crucial for untangling the specific roles of each receptor and for creating targeted therapies. The receptors are broadly categorized by the G proteins they couple to and their effect on the enzyme adenylate cyclase:
A1 and A3 receptors preferentially couple to Gi proteins, and their activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cAMP. nih.gov
A2A and A2B receptors typically couple to Gs proteins, and their activation stimulates adenylate cyclase, leading to an increase in intracellular cAMP. nih.gov
The availability of selective agonists (which activate the receptor), like R-PIA for the A1 subtype, and antagonists (which block the receptor) has been instrumental in advancing biomedical science. These tools have facilitated research into the therapeutic potential of modulating adenosine receptors for a wide range of conditions, including cardiovascular diseases, neurodegenerative disorders like Parkinson's disease, inflammation, and cancer. nih.govnih.gov
Table 2: Major Adenosine Receptor Subtypes and Their Primary Signaling Mechanism
| Receptor Subtype | Primary G Protein Coupling | Effect on Adenylate Cyclase |
|---|---|---|
| A1 | Gi | Inhibition |
| A2A | Gs | Stimulation |
| A2B | Gs | Stimulation |
Table 3: Compound Names Mentioned in this Article
| Compound Name | Abbreviation / Synonym(s) |
|---|---|
| This compound | R-PIA, N6-(L-2-Phenylisopropyl)adenosine, (R)-N6-(1-Methyl-2-phenylethyl)adenosine |
| Adenosine | |
| N-ethylcarboxamide adenosine | NECA |
| N6-(4-amino-3-iodobenzyl)-5′-N-methylcarbamoyladenosine | [¹²⁵I]AB-MECA |
| 8-phenyltheophylline |
Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRGCFBBHQEQQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Pharmacology and Receptor Interactions of N6 2 Phenylisopropyl Adenosine
Adenosine (B11128) Receptor Subtype Selectivity and Binding Characteristics
The interaction of (-)-N6-(2-Phenylisopropyl)-adenosine with adenosine receptors is highly specific, demonstrating a clear preference for certain subtypes and a notable difference in affinity between its stereoisomers.
Preferential Agonism at Adenosine A1 Receptors
This compound is a potent agonist for the A1 adenosine receptor. nih.govsigmaaldrich.comscientificlabs.com This high affinity is a defining characteristic of the compound. sigmaaldrich.com Studies have shown its effectiveness as an A1 receptor agonist in various biological systems. nih.gov The N6-phenylisopropyl substitution on the adenosine molecule is a key structural feature contributing to this potent A1 receptor activity.
Stereoselective Interactions of this compound Isomers
The biological activity of N6-(2-Phenylisopropyl)-adenosine is markedly stereoselective. The (-)-isomer, also referred to as the (R)-isomer, exhibits a significantly higher affinity for the A1 adenosine receptor compared to its (+)-isomer. sigmaaldrich.comscientificlabs.comnih.gov In fact, the affinity of the (-)-isomer for the A1 receptor is approximately 100 times greater than that of the (+)-isomer. sigmaaldrich.comscientificlabs.com This dramatic difference in potency underscores the specific conformational requirements of the A1 receptor binding pocket. Behavioral studies in rats have further confirmed this stereoselectivity, with the (-)-isomer being 100-300 times more potent than the (+)-isomer in eliciting its effects, which are attributed to actions at A1-adenosine receptors. nih.gov
Comparative Affinities and Functional Selectivity across Adenosine Receptor Subtypes
While this compound is a potent A1 receptor agonist, its affinity for other adenosine receptor subtypes is considerably lower. This selectivity is a crucial aspect of its pharmacological profile. For instance, N6-substituted adenosine derivatives like R-PIA show moderate selectivity for the A1 receptor over the A2A receptor. nih.govfrontiersin.org The affinity of R-PIA for the A1 receptor is reported to be 1.2 nM, while its affinity for the A2A receptor is 124 nM, resulting in a 100-fold selectivity for the A1 subtype. nih.gov In contrast, some N6-phenyladenosine compounds with meta substituents on the phenyl ring exhibit high A1 selectivity due to a selective decrease in their affinity for A2 receptors. nih.gov The nature of the N6-substituent plays a significant role in determining the affinity for A2 receptors. nih.gov
Interactive Data Table: Binding Affinities of N6-Substituted Adenosine Derivatives
| Compound | A1 (nM) | A2 (nM) | A2/A1 Selectivity Ratio |
| R-PIA | 1.2 | 124 | 100 |
| CPA | 0.59 | 462 | 780 |
| CHA | 1.3 | 514 | 400 |
Data sourced from a study on the structure and affinity of N6-substituted adenosine derivatives at A1 and A2 adenosine receptors. nih.gov R-PIA: (R)-phenylisopropyladenosine; CPA: N6-cyclopentyladenosine; CHA: N6-cyclohexyladenosine.
Intracellular Signaling Cascades Mediated by this compound
The activation of adenosine receptors by this compound initiates a cascade of intracellular events, primarily involving the modulation of enzymes responsible for second messenger signaling.
Modulation of Adenylate Cyclase Activity and Cyclic AMP Levels
A primary mechanism of action for this compound, following its binding to A1 receptors, is the inhibition of adenylate cyclase activity. nih.govnih.gov This enzyme is responsible for the synthesis of cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting adenylate cyclase, (-)-PIA leads to a reduction in intracellular cAMP levels. nih.gov This effect has been observed in various cell types, including 3T3-L1 adipocytes, where (-)-PIA effectively reduces isoproterenol-induced cAMP accumulation. nih.gov
Regulation of Phosphodiesterase Activity
In addition to inhibiting adenylate cyclase, this compound can also modulate the activity of cyclic AMP phosphodiesterases (PDEs). nih.govnih.gov PDEs are enzymes that degrade cAMP, and their activation further contributes to the reduction of intracellular cAMP levels. Studies in 3T3-L1 adipocytes have shown that (-)-PIA increases particulate cAMP phosphodiesterase activity. nih.gov Interestingly, in hepatocytes, while (-)-PIA itself does not directly affect plasma-membrane cyclic AMP phosphodiesterase activity, it can prevent the glucagon-induced blockade of insulin's activation of this enzyme. nih.gov This suggests a more complex regulatory role for (-)-PIA in PDE activity, which can be dependent on the cellular context and the presence of other signaling molecules.
Influence on Intracellular Calcium Homeostasis
This compound, also known as R-PIA, has been shown to modulate intracellular calcium levels. Research indicates that it can inhibit K+-evoked Ca2+ uptake in rat brain cortical synaptosomes, with an IC50 value of 0.5 µM. medchemexpress.com This suggests a role in regulating calcium influx in neuronal preparations.
The regulation of intracellular calcium is a critical aspect of cellular function, and its disruption can be associated with pathological conditions. nih.gov While direct studies on R-PIA's effect on resting intracellular calcium concentrations in various cell types are specific, the broader family of adenosine receptor agonists, particularly those acting on A2A receptors, have been shown to inhibit ATP-induced Ca2+ influx in PC12 cells. nih.gov This inhibition is mediated by a protein kinase A-dependent pathway, highlighting the intricate cross-talk between different signaling cascades in the control of calcium homeostasis. nih.gov
Table 1: Effect of this compound on Calcium Dynamics
| Experimental System | Observation | Potency (IC50) | Reference |
|---|---|---|---|
| Rat brain cortical synaptosomes | Inhibition of K+-evoked Ca2+ uptake | 0.5 µM | medchemexpress.com |
Involvement of G-Protein-Coupled Receptor Transduction Mechanisms
The actions of this compound are primarily mediated through its interaction with adenosine receptors, which belong to the large family of G-protein-coupled receptors (GPCRs). nih.govkhanacademy.org GPCRs are integral membrane proteins that transduce extracellular signals into intracellular responses. khanacademy.org Upon agonist binding, such as R-PIA to the A1 adenosine receptor, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G-proteins. khanacademy.org
The A1 adenosine receptor, the primary target for R-PIA, typically couples to inhibitory G-proteins of the Gi/o family. nih.gov Activation of these G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). nih.gov This canonical signaling pathway is a key mechanism by which R-PIA exerts its cellular effects. The process involves the exchange of GDP for GTP on the α-subunit of the G-protein, leading to its dissociation from the βγ-subunits and subsequent modulation of downstream effectors. khanacademy.org
Table 2: G-Protein Coupling and Downstream Effects of A1 Adenosine Receptor Activation by this compound
| Receptor | G-Protein Family | Primary Effector | Second Messenger Change | Reference |
|---|---|---|---|---|
| Adenosine A1 Receptor | Gi/o | Adenylyl Cyclase | Decrease in cAMP | nih.gov |
Mechanisms of Receptor Desensitization and Regulation induced by this compound
Prolonged or repeated exposure to an agonist like this compound can lead to a phenomenon known as receptor desensitization, a process that diminishes the cellular response despite the continued presence of the agonist. mdpi.com This is a crucial regulatory mechanism to prevent overstimulation of signaling pathways.
Studies have demonstrated that chronic treatment with R-PIA can induce desensitization of the A1 adenosine receptor. nih.gov For instance, chronic intake of R-PIA during pregnancy in rats resulted in a significant decrease in the number of A1 receptors in the plasma membranes of both maternal and fetal brains. nih.gov This was accompanied by a reduced ability of A1 receptor agonists to inhibit adenylyl cyclase, confirming a functional desensitization of the receptor pathway. nih.gov
The mechanisms underlying this desensitization are multifaceted and can involve:
Receptor Phosphorylation: G-protein-coupled receptor kinases (GRKs) can phosphorylate the agonist-occupied receptor, which promotes the binding of arrestin proteins. mdpi.com
Arrestin Binding: Arrestins sterically hinder the coupling of the receptor to G-proteins, effectively uncoupling the receptor from its downstream signaling cascade. mdpi.comnih.gov
Receptor Internalization: The receptor-arrestin complex can be targeted for internalization into intracellular compartments, further reducing the number of receptors available at the cell surface. mdpi.com
Following removal of the agonist, these desensitized receptors can be dephosphorylated and recycled back to the cell surface, restoring cellular responsiveness. However, long-term exposure can lead to receptor downregulation, where the total cellular receptor number is decreased, often through lysosomal degradation. mdpi.com
Table 3: Effects of Chronic this compound Treatment on A1 Adenosine Receptor Regulation
| Experimental Model | Observation | Molecular Change | Functional Consequence | Reference |
|---|---|---|---|---|
| Pregnant rats (maternal and fetal brain) | Receptor Desensitization | Decreased A1 receptor number in plasma membranes | Decreased agonist-induced inhibition of adenylyl cyclase | nih.gov |
Preclinical Pharmacological Effects of N6 2 Phenylisopropyl Adenosine in Biological Systems
Central Nervous System Pharmacology
(-)-N6-(2-Phenylisopropyl)-adenosine (R-PIA) is a potent and selective agonist for the A1 adenosine (B11128) receptor. scientificlabs.comsigmaaldrich.comsigmaaldrich.com Its interaction with this receptor subtype in the central nervous system gives rise to a range of pharmacological effects, influencing behavior, neuronal activity, and protective mechanisms against various insults.
Modulation of Behavioral Responses and Locomotor Activity in Rodent Models
In rodent models, R-PIA has been shown to modulate behavioral responses and locomotor activity, primarily through its action on A1 adenosine receptors. Studies in rats trained on fixed-interval and fixed-ratio schedules of food reinforcement demonstrated that R-PIA decreases response rates. nih.gov The (-)-isomer of phenylisopropyladenosine (PIA) was found to be significantly more potent, by a factor of 100 to 300, than the (+)-isomer, suggesting that these effects are mediated by A1-adenosine receptors. nih.gov
Caffeine (B1668208), a well-known adenosine receptor antagonist, has been shown to counteract the effects of R-PIA. nih.govwikipedia.org In rats, caffeine shifted the dose-effect curve of (-)-PIA to the right, indicating a competitive antagonism at the receptor level. nih.gov Similarly, in mice, caffeine antagonized the rate-decreasing effects of PIA in a dose-dependent manner. nih.gov Interestingly, at a low dose that had no effect on its own, R-PIA enhanced the rate-increasing effects of a low dose of caffeine. nih.gov
The development of tolerance to the behavioral effects of R-PIA has also been investigated. In rats on a fixed-ratio schedule, tolerance to the rate-decreasing effects of L-PIA (a stereoisomer of R-PIA) developed with repeated administration. nih.gov This tolerance was not dependent on the drug being associated with the behavioral task, and rats tolerant to L-PIA were also cross-tolerant to another A1 receptor agonist, N6-cyclohexyladenosine. nih.gov
Interactive Data Table: Effect of R-PIA and Caffeine on Operant Responding in Rats
| Treatment | Schedule | Effect on Response Rate | Antagonism by Caffeine | Reference |
| (-)-PIA | Fixed-Interval | Decrease | Yes | nih.gov |
| (-)-PIA | Fixed-Ratio | Decrease | Yes | nih.gov |
| Caffeine | Fixed-Interval | Increase (at low doses) | N/A | nih.gov |
| Caffeine | Fixed-Ratio | No effect (at low doses) | N/A | nih.gov |
| (-)-PIA + Caffeine | Fixed-Interval | Restoration of control performance | N/A | nih.gov |
Effects on Learning and Memory Processes in Amnesia Models
The activation of adenosine A1 receptors by agonists like R-PIA has been implicated in the modulation of learning and memory, often demonstrating a potential to impair cognitive processes. In a mouse model of Alzheimer's disease induced by lipopolysaccharide (LPS), the simultaneous administration of an A1 receptor agonist (CPA, a compound similar to R-PIA) and an A2A receptor antagonist improved memory compared to treatment with either drug alone. nih.gov This suggests a complex interplay between adenosine receptor subtypes in memory function.
Studies using models of chronic intermittent hypoxia (CIH), which can lead to cognitive impairment, have further highlighted the role of A1 receptor signaling. nih.gov Activation of adenosine A1 receptors in this model was shown to reduce morphological changes and apoptosis in hippocampal neurons, promote long-term potentiation (LTP), and enhance learning and memory. nih.gov Conversely, disruption of A1 receptor signaling exacerbated the damage induced by CIH. nih.gov
In the context of passive avoidance tasks in mice, selective activation of central A1 receptors has been shown to impair retention performance, suggesting an influence on information processing. researchgate.net This aligns with the broader understanding that adenosine, through A1 receptors, generally acts to suppress neuronal activity, which can interfere with the cellular processes underlying memory formation. nih.gov
It is important to note that while adenosine A1 receptor agonists can impair memory, they also show neuroprotective potential. nih.gov This dual role suggests that the timing and context of A1 receptor activation are critical in determining its ultimate effect on cognitive function.
Influence on Neuronal Excitability and Seizure Activity in Preclinical Models
This compound has demonstrated significant effects on neuronal excitability and seizure activity in various preclinical models, primarily through its activation of A1 adenosine receptors. Adenosine itself is an endogenous neuromodulator released during seizures and is known to inhibit synaptic transmission by activating A1 receptors. nih.gov This inhibitory action forms the basis for the anticonvulsant properties of A1 receptor agonists.
In a rat model of epilepsy induced by pilocarpine (B147212), pretreatment with R-PIA has been shown to have antiepileptic and neuroprotective effects. nih.govresearchgate.net Specifically, R-PIA pretreatment increased the latency to the onset of status epilepticus (SE), decreased the number of animals developing SE, and reduced neurodegeneration. nih.gov These neuroprotective effects may be mediated by the activation of pre-synaptic A1 receptors, which in turn attenuates the influx of calcium and decreases the release of the excitatory neurotransmitter glutamate (B1630785). nih.gov
Furthermore, studies have shown that R-PIA can modulate the expression of factors involved in apoptosis (programmed cell death). nih.gov In the pilocarpine model, R-PIA administered before the induction of SE was found to initially increase the activity of caspases-1 and -3, but significantly reduced their activity 7 days later, a time point at which significant neuroprotection was observed in the hippocampus. nih.gov
The pilocarpine model is a widely used chemoconvulsant model that induces seizures and structural brain damage similar to human complex partial seizures. dovepress.com Another common model is the kainic acid model, which also induces seizures and hippocampal damage. dovepress.com While the provided results focus on the pilocarpine model, the mechanisms of action of R-PIA would likely be relevant in other seizure models as well. researchgate.netmdpi.com
Interactive Data Table: Effects of R-PIA in a Pilocarpine-Induced Seizure Model
| Parameter | Effect of R-PIA Pretreatment | Reference |
| Latency to Status Epilepticus | Increased | nih.gov |
| Incidence of Status Epilepticus | Decreased | nih.gov |
| Neurodegeneration | Decreased | nih.gov |
| Caspase-1 and -3 Activity (early phase) | Increased | nih.gov |
| Caspase-1 and -3 Activity (late phase) | Decreased | nih.gov |
Regulation of Neurotransmitter Release and Synaptic Plasticity
The activation of adenosine A1 receptors by this compound plays a crucial role in regulating the release of neurotransmitters and modulating synaptic plasticity. Adenosine, acting on A1 receptors, generally inhibits the release of excitatory neurotransmitters. nih.gov This is a key mechanism underlying its neuromodulatory and neuroprotective effects.
In the hippocampus, a brain region critical for learning and memory, adenosine neuromodulation involves a combined action of A1 receptor-mediated inhibition of synaptic transmission and A2A receptor-mediated facilitation of synaptic plasticity, such as long-term potentiation (LTP). nih.gov R-PIA, as a selective A1 agonist, would primarily contribute to the inhibitory component of this regulation.
Research has shown that R-PIA can induce neuroprotection by activating pre-synaptic A1 receptors, which leads to a decrease in glutamate release by attenuating calcium influx through voltage-dependent calcium channels. nih.gov This modulation of glutamate, the primary excitatory neurotransmitter in the brain, is a significant factor in the anticonvulsant and neuroprotective effects of R-PIA.
Furthermore, adenosine can modulate neuronal sensitivity to other neurotransmitters like acetylcholine (B1216132) and catecholamines, which likely contributes to the behavioral changes observed in conscious animals. nih.gov The intricate balance between the inhibitory effects of A1 receptor activation and the facilitatory effects of A2A receptor activation is essential for normal brain function, and compounds like R-PIA provide a tool to selectively probe the A1 component of this system. nih.gov
Metabolic and Endocrine System Regulation
This compound (R-PIA) also exerts significant effects on metabolic and endocrine systems. In rat pancreatic islets, R-PIA has been shown to be a potent inhibitor of glucose-stimulated insulin (B600854) release. nih.gov This inhibitory effect appears to be a consequence of its ability to inhibit the accumulation of cyclic AMP (cAMP). nih.gov The inhibition of insulin release by R-PIA was abolished by 3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor, further supporting the role of cAMP in this process. nih.gov
In 3T3-L1 adipocytes, a model system for studying fat cells, R-PIA demonstrated a potent antilipolytic effect, reducing the breakdown of fats. nih.gov It was as effective as insulin in reducing isoproterenol-stimulated lipolysis and even more effective at higher concentrations of isoproterenol. nih.gov This antilipolytic action of R-PIA is associated with a reduction in isoproterenol-induced cAMP accumulation and an increase in particulate cAMP phosphodiesterase activity. nih.gov Furthermore, in particulate preparations, R-PIA suppressed the stimulation of adenylate cyclase by isoproterenol. nih.gov These effects of R-PIA on phosphodiesterase may be mediated through guanyl nucleotide-binding proteins. nih.gov
In the context of cardiac metabolism, pretreatment with R-PIA has been shown to mimic the protective effects of ischemic preconditioning in a canine model of myocardial ischemia and reperfusion. nih.gov R-PIA reduced the release of lactate, creatine, and inorganic phosphate (B84403) from myocytes during sustained ischemia. nih.gov Following reperfusion, R-PIA enhanced the recovery of myocardial ATP and phosphocreatine (B42189) and attenuated the loss of total creatine, an indicator of cell membrane damage. nih.gov Additionally, A1-receptor activation by R-PIA led to a significant reduction in the generation of hydroxyl radicals, a type of damaging free radical. nih.gov
Impact on Insulin Action and Glucose Transport in Muscular Tissues
The influence of this compound (R-PIA) on insulin action and glucose transport in muscular tissues presents a complex picture with some conflicting findings in the scientific literature.
In isolated rat soleus muscle, activation of the A1 adenosine receptor by R-PIA has been shown to be a significant contributor to insulin-stimulated glucose transport. researchgate.net One study suggests that adenosine, acting through the A1AR, is responsible for approximately 50% of the glucose transport stimulated by insulin in this muscle tissue. researchgate.net The A1-selective agonists, including R-PIA, were observed to inhibit the accumulation of 2-deoxy[3H]glucose 6-phosphate, an indicator of glucose transport and phosphorylation. researchgate.net
Conversely, other studies indicate an inhibitory effect on glucose metabolism. In cultured rat heart myocytes, R-PIA, an A1 and A3 adenosine receptor agonist, was found to inhibit the uptake of glucose analogs like [3H]deoxyglucose and [3H]3-O-methyl-D-glucose. nih.gov This inhibition of sugar uptake was linked to a reduction in the rate of spontaneous contractions in the cardiac cultures. nih.gov Further research on cardiac sarcolemmal vesicles from both rats and bovine sources showed that R-PIA inhibited the specific transport of deoxy-glucose. nih.gov General studies on adenosine signaling in muscle tissue have also suggested that it can lead to a reduction in insulin sensitivity, as measured by insulin's capacity to inhibit glycolysis. nih.gov
Inhibition of Lipolysis in Adipocyte Models
This compound demonstrates potent antilipolytic effects in adipocyte models, primarily by acting on adenosine receptors to modulate intracellular signaling pathways.
In 3T3-L1 adipocytes, 1 µM of N6-(L-2-phenylisopropyl)-adenosine (L-PIA) was found to be as effective as 1 nM of insulin in reducing lipolysis stimulated by isoproterenol. ahajournals.org The mechanism of this inhibition involves the suppression of adenylate cyclase and the stimulation of particulate cAMP phosphodiesterase, which leads to reduced intracellular levels of cyclic AMP (cAMP). ahajournals.org The effects of L-PIA on phosphodiesterase were inhibited by pertussis toxin, suggesting the involvement of guanyl nucleotide-binding proteins (G-proteins). ahajournals.org
Studies on fat cells from obese human subjects have shown that the inhibitory effect of N6-(phenylisopropyl)adenosine on isoprenaline-stimulated lipolysis is significantly weakened compared to cells from normal-weight individuals. nih.govnih.gov However, this impaired response was normalized after significant weight loss in the obese patients, indicating that the change in lipolytic regulation is a secondary consequence of obesity rather than a primary metabolic defect. nih.govnih.gov
Below is an interactive data table summarizing the effects of this compound on lipolysis.
| Model System | Compound | Key Finding | Mechanism of Action | Citation |
|---|---|---|---|---|
| 3T3-L1 Adipocytes | N6-(L-2-phenylisopropyl)-adenosine (L-PIA) | 1 µM PIA as effective as 1 nM insulin in reducing isoproterenol-stimulated lipolysis. | Inhibits adenylate cyclase and stimulates cAMP phosphodiesterase. | ahajournals.org |
| Human Fat Cells (Obese Subjects) | N6-(phenylisopropyl)adenosine | Attenuated inhibition of isoprenaline-stimulated lipolysis compared to normal-weight controls. | Response is secondary to obesity and reversible with weight loss. | nih.govnih.gov |
Control of Pituitary Hormone Secretion (e.g., Prolactin)
In the endocrine system, this compound acts as a potent inhibitor of pituitary hormone secretion. Research using the clonal GH4C1 pituitary cell line demonstrated that R-PIA is a powerful inhibitor of both prolactin (PRL) and growth hormone (GH) release. researchgate.net
The half-maximal effective concentration (ED50) for R-PIA in inhibiting hormone release was found to be 30 nM. researchgate.net The mechanism is mediated through an extracellular Ri-site (an adenosine receptor subtype), as evidenced by several factors:
Theophylline, an Ri-site antagonist, competitively blocked the action of R-PIA. researchgate.net
2'5'-Dideoxyadenosine, which acts on a different, intracellular P-site, did not inhibit prolactin release. researchgate.net
Dipyridamole, an adenosine uptake inhibitor, did not diminish the inhibitory effect of adenosine, further pointing to an external receptor site. researchgate.net
Furthermore, R-PIA was shown to reduce vasoactive intestinal peptide-stimulated cAMP accumulation by 75%, which is consistent with its function of inhibiting adenylate cyclase via Ri receptors. researchgate.net
Cardiovascular System Modulation
Vascular Tone Regulation and Vasodilation in Isolated Vessels
This compound elicits significant vasodilation in various isolated blood vessels, indicating a key role in regulating vascular tone.
In isolated intracerebral arterioles from rats, R-PIA caused concentration-dependent dilation. ahajournals.org The order of potency for vasodilation was found to be NECA (5'-(N-ethylcarboxamido)adenosine) > adenosine > R-PIA, suggesting the involvement of A2-type adenosine receptors. ahajournals.org
Studies on isolated human pulmonary arteries also showed that PIA caused dose-dependent vasodilation. physiology.orgnih.gov The vasodilator effects in this tissue are suggested to be mediated through A2 receptors located on the vascular smooth muscle, as the response was unaffected by the removal of endothelial cells. physiology.orgnih.gov
Similarly, in human small resistance-like coronary arteries, R-PIA induced relaxation. nih.gov The rank order of potency of various adenosine analogues in this tissue was characteristic of A2B receptor activation. The relaxation was partially dependent on a potassium-sensitive mechanism but independent of nitric oxide (NO). nih.gov
| Vessel Type | Compound | Effect | Mediating Receptor (Suggested) | Citation |
|---|---|---|---|---|
| Rat Intracerebral Arterioles | R-PIA | Concentration-dependent dilation | A2-type receptors | ahajournals.org |
| Human Pulmonary Arteries | PIA | Dose-dependent vasodilation | A2 receptors on smooth muscle | physiology.orgnih.gov |
| Human Small Coronary Arteries | R-PIA | Relaxation/Vasodilation | A2B receptors | nih.gov |
Role in Ischemic Preconditioning Mechanisms in Cellular Models
This compound plays a crucial role as a pharmacological agent that mimics the protective effects of ischemic preconditioning in cellular and whole-heart models. Ischemic preconditioning is a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event.
Infusion of R-PIA in place of brief ischemia has been shown to duplicate the protective effects of preconditioning. nih.gov This effect is attributed to the activation of A1 adenosine receptors. nih.gov In isolated rabbit hearts, R-PIA treatment was found to activate MAPKAPK2 (Mitogen-activated protein kinase-activated protein kinase 2), a downstream target in the p38 MAPK signaling pathway, which is a known mediator of ischemic preconditioning. ahajournals.org This activation was blocked by an adenosine receptor antagonist, confirming the receptor-mediated mechanism. ahajournals.org
Furthermore, R-PIA has been shown to activate phospholipase D (PLD) in isolated rabbit hearts, leading to the production of diacylglycerol (DAG), a critical cofactor for protein kinase C (PKC). ahajournals.org The activation of the PKC pathway is considered a central step in the mechanism of ischemic preconditioning. ahajournals.org The protective effects of R-PIA in isolated cardiomyocytes against simulated ischemia were abolished by a PLD inhibitor, highlighting the importance of this pathway. ahajournals.org
Immunological and Anti-inflammatory Mechanisms
This compound exhibits significant anti-inflammatory and antinociceptive (pain-reducing) properties, primarily through the activation of A1 adenosine receptors.
In a rat model of vincristine-induced peripheral neuropathy, intrathecal administration of R-PIA produced a dose-dependent antiallodynic effect, reducing mechanical sensitivity to pain. nih.gov This was accompanied by a significant, dose-dependent reversal of the increase in myeloperoxidase (MPO) activity in the sciatic nerve, indicating a reduction in neutrophil infiltration and inflammation. nih.gov
Other studies in animal models of neuropathic and inflammatory pain have confirmed that A1AR agonists like R-PIA inhibit mechanical allodynia and thermal hyperalgesia. mdpi.com It has also been noted for its ability to prevent formalin-induced pain. mdpi.com The co-administration of R-PIA with gabapentin (B195806) has been shown to produce a synergistic antiallodynic effect in rats with spinal nerve ligation, suggesting a potential for combination therapy. mdpi.com
However, the role of adenosine signaling in inflammation can be complex. In a model using the hamster cheek pouch, exposure to E. coli lipopolysaccharide (LPS) was found to attenuate the A1 receptor-induced increase in plasma exudation. nih.gov This suggests that during certain inflammatory conditions, the pro-inflammatory effects mediated by A1 receptors might be endogenously downregulated, possibly to prevent excessive inflammation. nih.gov
Attenuation of Inflammatory Mediator Production (e.g., TNF-α)
The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is a hallmark of the inflammatory response. Adenosine, acting through its receptors, is recognized as a crucial endogenous regulator that can suppress the release of these inflammatory mediators from immune cells. nih.govnih.gov
Research has demonstrated that the activation of adenosine receptors can lead to a decrease in TNF-α production. While the anti-inflammatory effects of adenosine are often attributed to the A2A receptor, studies also implicate the A1 and A3 receptors in this modulation. nih.govumn.edumdpi.com Specifically, preconditioning with A1 receptor agonists has been shown to result in decreased levels of TNF-α in response to an inflammatory stimulus. plos.org For instance, the selective A1 adenosine receptor agonist, 2-Chloro-N6-cyclopentyladenosine (CCPA), has been observed to diminish plasma TNF-α concentrations induced by lipopolysaccharide (LPS) in mice. uni-freiburg.de Given that this compound is a potent A1 receptor agonist, its mechanism of action involves the activation of this receptor subtype, which contributes to the attenuation of pro-inflammatory cytokine production. plos.orgnih.gov This suggests a key role for the compound in controlling inflammatory responses by limiting the synthesis of key mediators like TNF-α.
Modulation of Myeloperoxidase Activity in Inflammatory States
Myeloperoxidase (MPO) is an enzyme abundantly found in the azurophilic granules of neutrophils, a type of white blood cell that plays a central role in acute inflammation. nih.gov The release and activity of MPO at sites of inflammation are considered a marker of neutrophil infiltration and activation. nih.gov MPO produces potent oxidants that, while crucial for killing pathogens, can also cause significant damage to host tissues. nih.govfrontiersin.org
The activation of adenosine receptors has been shown to modulate neutrophil function, including their recruitment and degranulation. ahajournals.orgfrontiersin.org Specifically, the activation of the A1 adenosine receptor has a direct impact on MPO levels during inflammatory events like ischemia-reperfusion injury. In preclinical models of lung injury, treatment with a selective A1 receptor agonist significantly reduced MPO levels in bronchoalveolar lavage fluid, indicating a decrease in neutrophil activation and infiltration into the alveolar spaces. nih.gov This effect was also observed in studies where A1, A2A, or A3 receptor agonists all led to decreased neutrophil infiltration as measured by MPO activity. umn.edu Although some studies on specific granule components have shown conflicting results regarding A1 agonism, the evidence points toward A1 receptor activation, the primary target of this compound, as a mechanism for reducing MPO levels in inflammatory states. nih.govahajournals.org
Table 1: Summary of Preclinical Anti-Inflammatory Effects
| Pharmacological Effect | Key Findings | Implicated Receptor(s) | Reference(s) |
|---|---|---|---|
| Attenuation of TNF-α Production | Adenosine receptor agonists decrease LPS-stimulated TNF-α production. | A1, A2A, A2B, A3 | nih.govnih.govumn.edumdpi.complos.orguni-freiburg.de |
| Modulation of Myeloperoxidase (MPO) Activity | A1 receptor activation reduces MPO levels, indicating decreased neutrophil infiltration and activation. | A1, A3 | umn.edunih.gov |
Renal Fibrosis Attenuation (Derived from N6-substituted analogs)
Renal fibrosis is the final common pathway for most chronic kidney diseases (CKD), characterized by the excessive accumulation of extracellular matrix that leads to organ failure. Emerging research has highlighted the therapeutic potential of targeting adenosine receptors to combat this condition.
Studies focusing on N6-substituted adenosine analogs have demonstrated significant anti-fibrotic effects in preclinical models of kidney disease. nih.gov For example, a series of N6-substituted-(N)-methanocarba-adenosine derivatives were shown to strongly inhibit the upregulation of collagen I induced by transforming growth factor-beta 1 (TGF-β1), a key mediator of fibrosis, in a cell culture model of kidney fibrosis. nih.govahajournals.org The potency of these compounds as anti-fibrotic agents was found to be proportional to their binding affinity at the A3 adenosine receptor. nih.gov
Furthermore, another N6-substituted analog, N6-(2-Hydroxyethyl) adenosine (HEA), has been shown to ameliorate renal interstitial fibrosis in a mouse model of unilateral ureteral obstruction. HEA treatment significantly reduced renal tubular injury, inflammation, and the activation of renal fibroblasts by suppressing the NF-κB and TGF-β1/Smad signaling pathways. These findings, derived from various N6-substituted adenosine analogs, indicate that this class of compounds, which includes this compound, holds promise for attenuating the progression of renal fibrosis. nih.gov
Structure Activity Relationships Sar and Ligand Design for N6 Substituted Adenosine Derivatives
Elucidation of Structural Motifs Critical for Adenosine (B11128) A1 Receptor Agonism
The affinity and agonistic activity of N6-substituted adenosine derivatives at the A1 receptor are profoundly influenced by specific structural features of the N6-substituent. The N6 region of the A1 receptor demonstrates significant bulk tolerance, allowing it to accommodate various substituents that are not well-tolerated by other receptor subtypes, such as the A2 receptor. nih.gov
Key structural motifs for A1 receptor agonism include:
Nature of the N6-Substituent: In general, substituting the N6 position of adenosine with a range of alkyl, cycloalkyl, and arylalkyl groups tends to enhance selectivity for the A1AR. nih.gov For instance, analogs with aliphatic N6-substituents containing four or more methylene (B1212753) residues or those with an N6-halophenyl substituent are among the most potent at the A1 receptor. nih.gov
The Phenylisopropyl Group: The N6-(2-phenylisopropyl) substituent is a classic modification that confers high affinity and selectivity for the A1 receptor. nih.gov This specific group fits optimally into a hydrophobic pocket within the receptor.
Modifications to the Adenosine Core: While the N6-substituent is paramount, modifications to the purine (B94841) and ribose moieties also play a role. For example, the introduction of a 2-chloro group can increase potency at the A1AR. acs.org
Stereochemical Requirements for Potency and Selectivity at Adenosine Receptors
The stereochemistry of the N6-substituent is a critical determinant of both potency and selectivity for adenosine receptor agonists. The A1 receptor, in particular, exhibits a high degree of stereoselectivity towards asymmetric aralkyl substituents at the N6 position. nih.gov
This is exemplified by N6-(phenylisopropyl)-adenosine (PIA), which exists as two stereoisomers: the (R)- or (-)isomer and the (S)- or (+)-isomer.
Potency at A1 Receptors: The (-)-isomer of PIA is significantly more potent than the (+)-isomer. Studies have shown that the (-)-isomer can be 100 to 300 times more potent in its effects, which are attributed to actions at A1-adenosine receptors. nih.gov In radioligand binding studies, the affinity of the (R)-isomer (R-PIA) for the A1 receptor is substantially higher than that of the (S)-isomer (S-PIA). amsterdamumc.nl
Selectivity: The potency difference between the isomers suggests that the specific three-dimensional arrangement of the phenylisopropyl group is crucial for optimal interaction with the A1 receptor's binding pocket. nih.gov
A3 Receptor Stereoselectivity: Stereoselectivity is also observed at other adenosine receptor subtypes, although it can differ. For instance, stereoselectivity in binding has been demonstrated for N6-(R-1-phenylethyl)adenosine versus N6-(S-1-phenylethyl)adenosine at the rat A3 receptor, but not at the human A3 receptor. nih.gov
The following table summarizes the binding affinities of the R and S isomers of PIA at different adenosine receptors, highlighting the stereoselectivity of the A1 receptor.
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Comment |
|---|---|---|---|
| R-PIA ((-)-isomer) | A1 | 7.8 | High affinity |
| S-PIA ((+)-isomer) | A1 | 240 | Significantly lower affinity |
| R-PIA ((-)-isomer) | A2 | 190 | Moderate affinity |
| S-PIA ((+)-isomer) | A2 | 6700 (theoretical) | Very low affinity |
Data adapted from a study on the enantiomeric purity of R- and S-N6-phenylisopropyladenosine. amsterdamumc.nl
Rational Design of N6-Substituted Adenosine Analogues for Specific Receptor Subtypes
The rational design of N6-substituted adenosine analogues aims to create compounds with high affinity and selectivity for a single adenosine receptor subtype, thereby minimizing off-target effects. This process involves the strategic modification of the adenosine scaffold.
Targeting the A1 Receptor: As previously noted, bulky substituents at the N6 position are well-tolerated and often lead to A1 selectivity. pnas.org For example, the bicyclic analogue S-ENBA displays subnanomolar affinity at the A1AR with less residual affinity for other subtypes compared to related compounds. nih.gov
Targeting the A2A Receptor: While N6-substitution often favors A1 receptors, certain modifications can increase affinity at the A2AAR. An example is the class of N6-(2,2-diphenylethyl)adenosine analogues. nih.gov
Targeting the A3 Receptor: A3 receptor selectivity can be achieved through specific hydrophobic modifications at the N6 position. biorxiv.org Recent studies using cryo-electron microscopy have revealed that the binding pocket of the A3 receptor can accommodate N6 modifications in a way that is not possible in other subtypes, providing a structural basis for this selectivity. biorxiv.org
Bitopic Ligands: A sophisticated approach involves the rational design of bitopic ligands. These molecules are engineered to simultaneously engage the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor. pnas.org This strategy can lead to compounds with unique signaling properties, such as biased agonism, potentially separating desired therapeutic effects from adverse reactions. nih.govpnas.org
Computational Chemistry and Molecular Dynamics in Ligand Optimization
Computational chemistry and molecular dynamics (MD) simulations have become indispensable tools for the rational design and optimization of adenosine receptor ligands. nih.govsemanticscholar.org These methods provide atomically detailed insights into ligand-receptor interactions that are often difficult to obtain through experimental techniques alone. semanticscholar.orgbiorxiv.org
Molecular Modeling and Docking: Three-dimensional models of the adenosine receptor subtypes, often based on crystal structures, allow researchers to computationally "dock" potential ligands into the binding site. nih.govnih.gov This helps predict binding modes and affinities, guiding the synthesis of the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations model the dynamic nature of proteins, providing a deeper understanding of how receptors and ligands interact over time. semanticscholar.org These simulations can reveal the flexibility of the receptor, the stability of ligand binding, and the conformational changes that lead to receptor activation. nih.govsemanticscholar.org This information is crucial for optimizing ligand design to improve affinity and selectivity. biorxiv.org
Free Energy Calculations: Advanced computational techniques can be used to calculate the binding free energy, offering a quantitative prediction of a ligand's affinity for a receptor. unipa.it These calculations help in prioritizing compounds for synthesis and experimental testing.
By integrating computational approaches with traditional medicinal chemistry, researchers can accelerate the discovery and optimization of novel N6-substituted adenosine derivatives with improved therapeutic profiles. semanticscholar.orgunipa.it
Synthetic Chemistry and Chemical Biology Applications of N6 2 Phenylisopropyl Adenosine
Methodologies for the Synthesis of (-)-N6-(2-Phenylisopropyl)-adenosine and Radiolabeled Analogues
The primary synthetic route to this compound involves a nucleophilic substitution reaction. The most common precursor is 6-chloropurine (B14466) riboside, which is reacted with the chiral amine (R)-(-)-1-phenyl-2-propylamine. This reaction displaces the chlorine atom at the 6-position of the purine (B94841) ring to form the desired N6-substituted adenosine (B11128) derivative. nih.gov
A general procedure for this type of synthesis involves heating 6-chloropurine riboside with the appropriate amine in a solvent such as n-butyl alcohol, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride formed during the reaction. nih.gov For more complex syntheses, protection of the ribose hydroxyl groups may be necessary, for example, by using acetyl groups, which are later removed. nih.gov
The synthesis of radiolabeled analogues of (-)-PIA, crucial for receptor binding and imaging studies, follows similar principles. A common strategy is to use a radiolabeled precursor. For instance, [³H]-(-)-N6-(2-Phenylisopropyl)-adenosine can be prepared for use in radioligand binding assays. These assays are fundamental for characterizing adenosine receptors and for screening new compounds that target these receptors. nih.gov The tritium (B154650) label is typically introduced into a position that is metabolically stable to ensure the integrity of the radioprobe during experiments.
Synthetic Strategies for Novel N6-Substituted Adenosine Derivatives
The development of novel N6-substituted adenosine derivatives is a major focus in medicinal chemistry, aimed at discovering compounds with improved affinity, selectivity, and therapeutic properties for the various adenosine receptor subtypes (A1, A2A, A2B, and A3).
Chemical Modification at the N6 Position
The N6 position of adenosine is a prime site for chemical modification to modulate pharmacological activity. The general synthetic strategy involves the reaction of 6-chloropurine riboside with a diverse range of primary or secondary amines. nih.govnih.gov This approach allows for the introduction of various substituents, including:
Alkyl and Cycloalkyl Groups: Simple alkyl chains and cyclic structures can be introduced to probe the size and shape of the receptor's binding pocket.
Aromatic and Aralkyl Groups: The introduction of phenyl, benzyl, or other aromatic moieties can lead to high-affinity ligands, as seen with (-)-PIA. Modifications to the aromatic ring, such as substitution with halogens or other functional groups, are used to fine-tune electronic and steric properties. nih.gov
Functionalized Linkers: More complex linkers can be attached at the N6 position to create bitopic or bivalent ligands, which can interact with both the primary (orthosteric) binding site and a secondary (allosteric) site on the receptor.
Solid-phase synthesis has also been employed to create libraries of C2,N6-disubstituted adenosine analogues. This technique involves attaching a protected 6-chloropurine nucleoside to a resin, followed by sequential substitution reactions at the 6- and 2-positions before cleavage from the solid support. researchgate.net
Integration of Modified Ribose Moieties
Altering the ribose portion of the adenosine scaffold is another key strategy for developing novel analogues with distinct properties. nih.gov Modifications to the sugar can influence the molecule's conformation (specifically the North/South equilibrium of the ribose pucker), which in turn affects how the ligand binds to the receptor. nih.gov
Common ribose modifications include:
Substitution at the 2' and 3' positions: Introducing different substituents or removing the hydroxyl groups (to form deoxy analogues) can alter the molecule's conformational preferences and metabolic stability. nih.govresearchgate.net
Modifications at the 5' position: The 5'-hydroxyl group can be converted into amides, such as the 5'-N-ethylcarboxamido group found in the potent agonist NECA, or other functional groups to enhance affinity and selectivity. nih.gov
C-Methylation: The synthesis of 1'-C-methyl analogues of adenosine agonists, including (R)-PIA, has been reported. This modification has a significant impact on the furanose conformation. nih.gov When combined with potent N6-substitutions, the 1'-C-methyl modification can restore high affinity at the A1 receptor while increasing selectivity over the A2A receptor. nih.gov
Carbocyclic Analogues: Replacing the ribose oxygen with a methylene (B1212753) group creates carbocyclic nucleosides. These analogues are often resistant to enzymatic degradation and can exhibit unique pharmacological profiles. nih.gov
These strategies, both at the N6-purine position and on the ribose sugar, provide a rich toolkit for medicinal chemists to explore the structure-activity relationships of adenosine receptor ligands. nih.gov
Application of this compound in Chemical Probe Development
Due to its high affinity (Ki of 1.17 nM for A1 receptors) and selectivity, this compound is widely used as a standard chemical probe in pharmacological research. sigmaaldrich.comsigmaaldrich.com Its primary application is in the study of adenosine receptors, particularly the A1 subtype. moleculardepot.comscientificlabs.com
One of its most critical roles is as a radioligand. nih.gov Tritiated (-)-PIA, or ³H-PIA, is a commercially available tool used extensively in competitive binding assays. nih.gov In these experiments, researchers use ³H-PIA to label A1 adenosine receptors in tissue homogenates or cell membranes. By measuring the ability of novel, unlabeled compounds to displace ³H-PIA from the receptor, scientists can determine the affinity (Ki value) of these new compounds for the A1 receptor. This is a fundamental step in the drug discovery process for identifying and characterizing new potential therapeutic agents. nih.gov
Beyond its use in binding assays, (-)-PIA serves as a benchmark compound for evaluating the functional activity of new ligands. As a potent A1 agonist, it is used to stimulate A1 receptor-mediated signaling pathways, providing a standard against which the agonist or antagonist properties of test compounds can be measured. nih.gov Its well-defined pharmacological profile makes it an indispensable tool for the classification of adenosine receptor subtypes and for elucidating the physiological roles of A1 receptor activation. sigmaaldrich.com
Advanced Methodological Approaches in N6 2 Phenylisopropyl Adenosine Research
In Vitro Cellular and Tissue-Based Assay Systems
The investigation of (-)-N6-(2-Phenylisopropyl)-adenosine (R-PIA) at the cellular and tissue level relies on a variety of sophisticated in vitro assay systems. These methodologies are crucial for elucidating the compound's interaction with its biological targets and the subsequent functional consequences.
Receptor Binding and Displacement Assays
Receptor binding assays are fundamental in characterizing the affinity and selectivity of R-PIA for its primary targets, the adenosine (B11128) receptors (A1, A2A, A2B, and A3). These assays typically utilize radiolabeled ligands that have a high affinity for a specific receptor subtype. By measuring the ability of R-PIA to displace these radioligands, researchers can determine its binding affinity, often expressed as the inhibitor constant (Ki).
R-PIA is well-established as a potent and selective agonist for the A1 adenosine receptor. sigmaaldrich.comscientificlabs.com Its affinity for the A1 receptor is significantly higher, approximately 100 times greater, than that of its (+)-isomer, underscoring the stereoselectivity of this interaction. sigmaaldrich.comsigmaaldrich.com Studies using [3H]CHA in rat forebrain preparations have reported a Ki value of 1.17 nM for R-PIA at A1 receptors. sigmaaldrich.com
The binding of R-PIA to A1 adenosine receptors can induce a transformation of the receptor from a high-affinity state to a low-affinity state, a phenomenon indicative of negative cooperativity. nih.gov This has been observed through dissociation experiments where increasing concentrations of R-PIA led to the prevalence of the low-affinity state. nih.gov
While highly selective for the A1 receptor, the binding of N6-substituted adenosine derivatives, including those with structures related to R-PIA, has been evaluated at other adenosine receptor subtypes. The affinity and efficacy at A3 receptors, for instance, are highly dependent on stereochemistry and structural constraints. nih.gov Stereoselectivity has been noted at the rat A3 receptor for compounds like N6-(R-1-phenylethyl)adenosine versus its S-isomer. nih.gov
| Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |
| A1 | Rat Forebrain | [3H]CHA | 1.17 | sigmaaldrich.com |
Functional Assays Measuring Second Messenger Responses (e.g., cAMP, Ca2+ Flux)
Functional assays are employed to quantify the cellular response following the binding of R-PIA to its receptor. These assays often measure changes in the levels of intracellular second messengers, such as cyclic adenosine monophosphate (cAMP) and calcium ions (Ca2+).
cAMP Assays: A primary mechanism of action for A1 receptor agonists like R-PIA is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.gov In 3T3-L1 adipocytes, R-PIA has been shown to effectively reduce isoproterenol-induced cAMP accumulation. nih.gov This effect is a key component of its antilipolytic action. The development of innovative, non-radioactive functional cAMP assays, such as those using biosensor technology like the GloSensor™ cAMP assay, provides sensitive and powerful tools for monitoring the activity of G protein-coupled receptors (GPCRs) like the adenosine receptors in real-time. nih.govnih.gov
Ca2+ Flux Assays: Intracellular calcium mobilization is another critical second messenger pathway that can be modulated by adenosine receptor activation. Assays to measure Ca2+ flux often utilize fluorescent calcium indicators, such as Fluo-3 AM or those included in kits like the FLIPR Calcium 5 Assay Kit. nih.govmoleculardevices.com These dyes exhibit an increase in fluorescence upon binding to calcium, allowing for the detection of changes in intracellular calcium concentrations. nih.govmoleculardevices.com These methods can be applied in various formats, including flow cytometry and microplate readers, to assess the effects of compounds like R-PIA on calcium signaling in different cell types. abcam.comyoutube.com
Enzyme Activity Measurements (e.g., Adenylate Cyclase, Phosphodiesterase)
Direct measurement of enzyme activity provides further insight into the mechanisms by which R-PIA exerts its effects.
Adenylate Cyclase: As a potent A1 receptor agonist, R-PIA inhibits the activity of adenylate cyclase, the enzyme responsible for synthesizing cAMP from ATP. nih.govwikipedia.orgyoutube.com In particulate preparations from 3T3-L1 adipocytes, R-PIA was found to suppress the isoproterenol-stimulated activity of adenylate cyclase. nih.gov This inhibitory action on adenylate cyclase is a hallmark of A1 receptor signaling. nih.gov
Phosphodiesterase: In addition to inhibiting cAMP synthesis, R-PIA can also influence cAMP levels by affecting its degradation. In 3T3-L1 adipocytes, R-PIA has been observed to increase the activity of particulate cAMP phosphodiesterase, the enzyme that breaks down cAMP. nih.gov This dual action of inhibiting synthesis and stimulating degradation of cAMP contributes to the robust reduction in intracellular cAMP levels. nih.gov
Primary Cell Culture and Organotypic Slice Preparations
To study the effects of R-PIA in a more physiologically relevant context, researchers utilize primary cell cultures and organotypic slice preparations. These models preserve many of the cellular and network properties of the original tissue.
Primary Cell Cultures: This technique involves isolating cells directly from tissue and growing them in vitro. This allows for the study of R-PIA's effects on specific cell types, such as neurons or adipocytes, in a controlled environment. For example, 3T3-L1 adipocytes have been used extensively to investigate the metabolic effects of R-PIA. nih.gov
Organotypic Slice Preparations: This method involves culturing thin slices of tissue, such as the hippocampus, for extended periods. nih.govnih.govspringernature.com This technique preserves the complex three-dimensional architecture and synaptic connectivity of the brain region, making it an invaluable tool for studying the neurophysiological effects of compounds like R-PIA. nih.govucl.ac.ukresearchgate.net These slice cultures can be maintained for weeks, allowing for the investigation of both acute and long-term effects on synaptic transmission, plasticity, and neuronal viability. nih.gov
In Vivo Preclinical Models for Pharmacological Characterization
To understand the physiological and behavioral effects of R-PIA in a whole organism, researchers employ various in vivo preclinical models, primarily in rodents.
Behavioral Paradigms for CNS Effects (e.g., Locomotion, Schedule-Controlled Behavior, Learning/Memory)
The central nervous system (CNS) effects of R-PIA are investigated using a range of behavioral tests.
Locomotion: The effects of R-PIA on spontaneous motor activity are often assessed in open-field tests. As an A1 receptor agonist, R-PIA typically produces a dose-dependent decrease in locomotor activity.
Schedule-Controlled Behavior: This paradigm involves training animals, often rats, to perform a specific response, such as pressing a lever, to receive a reward (e.g., food) under a particular schedule of reinforcement. nih.gov The effects of R-PIA on this learned behavior can then be evaluated. Studies have shown that the (-)-isomer of PIA decreases response rates in rats trained on fixed-interval and fixed-ratio schedules of food reinforcement. nih.gov This effect is observed at very low doses and the (-)-isomer is 100-300 times more potent than the (+)-isomer, indicating an A1 receptor-mediated mechanism. nih.gov Tolerance to the rate-decreasing effects of R-PIA can develop with repeated administration. nih.gov
Learning and Memory: The role of adenosine A1 receptors in cognitive processes suggests that R-PIA can modulate learning and memory. The specific effects can vary depending on the learning paradigm and the timing of administration.
Animal Models of Neuropathic Pain and Inflammation
Animal models are indispensable for understanding the complex interplay of biological factors in neuropathic pain and inflammation. Research into R-PIA has specifically employed models of chemotherapy-induced peripheral neuropathy to explore its therapeutic potential.
One prominent model is the vincristine-induced peripheral neuropathy (VIPN) model in rats. ekja.orgnih.gov Vincristine, a chemotherapeutic agent, induces symptoms that mimic human neuropathic pain, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia. nih.gov In this model, intrathecal administration of R-PIA has been shown to alleviate both cold and mechanical static allodynia. ekja.orgnih.gov The analgesic effect appears to be mediated through the activation of spinal adenosine A1 receptors, as the effect is reversed by pretreatment with an A1 receptor antagonist, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX). nih.gov
Beyond its effects on pain perception, R-PIA also demonstrates anti-inflammatory properties within this model. Studies have measured key inflammatory markers in nerve tissue, revealing that R-PIA can attenuate the vincristine-induced increases in tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO) activity. ekja.orgnih.gov MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration into tissue, a key event in inflammation. nih.gov This suggests that the benefits of R-PIA in neuropathic pain states are due, at least in part, to the modulation of the inflammatory response. ekja.org
Another established model for studying neuropathic pain involves the tight ligation of spinal nerves (e.g., L5 and L6), which produces mechanical allodynia. researchgate.net Studies using this nerve ligation model have also investigated the antiallodynic effects of R-PIA, further confirming the role of adenosine A1 receptor activation in modulating neuropathic pain signals in the spinal cord. researchgate.netsigmaaldrich.com
Table 1: Effects of R-PIA in an Animal Model of Vincristine-Induced Neuropathic Pain
| Parameter Measured | Model System | Effect of R-PIA Administration | Key Findings |
| Cold Allodynia | Vincristine-treated rats | Attenuation | R-PIA reversed vincristine-induced sensitivity to cold. ekja.orgnih.gov |
| Mechanical Static Allodynia | Vincristine-treated rats | Attenuation | R-PIA reversed vincristine-induced sensitivity to mechanical stimuli. ekja.orgnih.gov |
| TNF-α Levels | Sciatic nerve tissue | Attenuation | R-PIA reduced the increased levels of this pro-inflammatory cytokine. nih.gov |
| Myeloperoxidase (MPO) Activity | Sciatic nerve tissue | Attenuation | R-PIA decreased the activity of this inflammatory enzyme marker. nih.gov |
Metabolic and Endocrine Perturbation Models
The influence of R-PIA on cellular metabolism has been investigated using models of metabolic and endocrine perturbation, particularly in cell types crucial for systemic energy balance, such as adipocytes and hepatocytes. These studies often use pharmacological agents to disturb normal metabolic pathways and then assess the ability of R-PIA to counteract these changes.
In 3T3-L1 adipocytes, a standard cell line model for studying fat cells, R-PIA has demonstrated significant antilipolytic effects. nih.gov Lipolysis, the breakdown of fats, can be stimulated by agents like isoproterenol, which increases intracellular cyclic AMP (cAMP). R-PIA was found to be as effective as insulin (B600854) in reducing isoproterenol-stimulated lipolysis. nih.gov Its mechanism involves the dual action of inhibiting adenylate cyclase (the enzyme that produces cAMP) and stimulating particulate cAMP phosphodiesterase (the enzyme that breaks down cAMP). nih.gov This action is thought to be mediated through a pertussis toxin-sensitive G-protein, highlighting its receptor-mediated nature. nih.gov
In hepatocytes (liver cells), R-PIA has been shown to modulate the hormonal control of glucose metabolism. It can prevent glucagon (B607659) from blocking insulin's activation of the plasma-membrane cyclic AMP phosphodiesterase. nih.gov Furthermore, R-PIA can inhibit the ability of glucagon to cause desensitization of adenylate cyclase activity, a process that would normally reduce the cell's responsiveness to hormonal signals. nih.gov Interestingly, in the presence of insulin, the effective concentration of R-PIA needed to produce this effect is significantly lower, suggesting a synergistic interaction between adenosine and insulin signaling pathways. nih.gov These findings position the adenosine A1 receptor as a key modulator of hormonal and metabolic balance in the liver.
Table 2: Metabolic Effects of R-PIA in Cellular Models
| Model System | Perturbation | Key Enzyme/Process Targeted by R-PIA | Outcome |
| 3T3-L1 Adipocytes | Isoproterenol-induced lipolysis | Adenylate Cyclase | Inhibition, leading to reduced cAMP accumulation. nih.gov |
| 3T3-L1 Adipocytes | Isoproterenol-induced lipolysis | Particulate cAMP Phosphodiesterase | Stimulation, leading to increased cAMP breakdown. nih.gov |
| Hepatocytes | Glucagon treatment | Insulin-activated cAMP Phosphodiesterase | Prevents glucagon-induced blockade of the enzyme's activation by insulin. nih.gov |
| Hepatocytes | Glucagon treatment | Adenylate Cyclase | Inhibits glucagon-induced desensitization. nih.gov |
Isolated Organ Perfusion and Tissue Bath Studies
Isolated organ and tissue preparations provide a powerful ex vivo method to study the direct physiological and pharmacological effects of compounds on specific tissues without the confounding influences of systemic circulation and metabolism. nih.gov These techniques have been employed to characterize the actions of R-PIA on cardiovascular and neural tissues.
The isolated perfused heart is a classic model used to assess cardiac function, metabolism, and electrophysiology in a controlled environment. nih.gov Research using isolated rat heart preparations has been instrumental in studying the age-related changes in adenosine A1 receptors, the primary target of R-PIA. sigmaaldrich.com Such studies allow for direct measurement of how receptor density and function change over the lifespan, impacting the heart's response to adenosinergic compounds.
Tissue bath studies are routinely used for examining the effects of substances on smooth muscle contractility and nerve function. For example, vascular rings can be mounted in a tissue bath to study vasodilation or vasoconstriction. While specific studies detailing R-PIA's effects on isolated blood vessels were not the focus of the retrieved results, this methodology is standard for investigating the vascular effects of A1 receptor agonists.
In neuroscience, in vitro preparations of brain slices are used to study neural circuits and synaptic transmission. The effects of R-PIA have been examined on the discharge activities of neurons in the brainstem of neonatal rats in vitro. sigmaaldrich.com This approach allows for precise electrophysiological recordings from individual neurons while applying R-PIA to the bath, revealing its direct modulatory effects on neuronal excitability. Similarly, studies in mouse cerebellar Purkinje cells using brain slices have helped to elucidate the G-protein-independent neuromodulatory actions of adenosine. sigmaaldrich.com
Table 3: Applications of R-PIA in Isolated Tissue and Organ Studies
| Model/Technique | Tissue Source | Focus of Investigation | Finding/Application |
| Isolated Organ Perfusion | Rat Heart | Age-related receptor changes | Characterization of vascular adenosine A1 receptor loss with age. sigmaaldrich.com |
| In Vitro Brain Slice | Neonatal Rat Brainstem | Neuronal activity | Modulation of inspiratory and expiratory neuron discharge. sigmaaldrich.com |
| In Vitro Brain Slice | Mouse Cerebellum | Neuromodulation | Investigation of G-protein-independent actions on glutamate (B1630785) signaling. sigmaaldrich.com |
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
